molecular formula C18H21N7O B2378250 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920207-43-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2378250
CAS RN: 920207-43-8
M. Wt: 351.414
InChI Key: OQACGTOCAFIVIT-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a triazolopyrimidine core structure . It has been used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-amino pyridine (4-AP) and other reactants . A simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate has been reported .


Molecular Structure Analysis

In the 1H NMR, compounds similar to the one have shown peaks in the range of δ 9.51–10.13, which represent N–H proton .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 122.9±0.5 cm3 and a polar surface area of 80 Å2 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Evaluation

  • Synthesis of Pyrano[2,3-d]pyrimidines and Triazolo[1,5-c]pyrimidines : A study by El-Agrody et al. (2001) highlights the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, exploring their antimicrobial activities. These compounds show promise in drug discovery due to their antimicrobial properties (El-Agrody et al., 2001).

  • Antimicrobial and Antitumor Agents : Research by Said et al. (2004) focused on the synthesis and biological evaluation of thiazolopyrimidines and their derivatives as potential antimicrobial and antitumor agents. This study demonstrates the utility of these compounds in medicinal chemistry and their potential for therapeutic applications (Said et al., 2004).

  • Antihypertensive Activity : A series of triazolopyrimidines with piperazine moieties were synthesized and evaluated for antihypertensive activity by Bayomi et al. (1999). Compounds showing promising activity could be explored further for the development of new antihypertensive drugs (Bayomi et al., 1999).

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies contribute to the identification of new compounds with potential use in combating microbial infections (Bektaş et al., 2007).

  • 5-HT2 Antagonist Activity : The synthesis and evaluation of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity were reported by Watanabe et al. (1992). This work contributes to the development of compounds with potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).

  • Adenosine A2a Receptor Antagonists : Vu et al. (2004) reported on the synthesis and evaluation of triazolotriazine derivatives as potent and selective adenosine A2a receptor antagonists, highlighting their potential in treating neurological disorders like Parkinson's disease (Vu et al., 2004).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It’s recommended to handle it with care and follow safety precautions.

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-15(26)23-8-10-24(11-9-23)17-16-18(20-13-19-17)25(22-21-16)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQACGTOCAFIVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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